molecular formula C9H7F2NO3S B2897889 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride CAS No. 2137715-59-2

7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride

Cat. No.: B2897889
CAS No.: 2137715-59-2
M. Wt: 247.22
InChI Key: PJEQTDNSUWTBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is a chemical compound with a complex structure that includes a quinoline core, a sulfonyl fluoride group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl fluoride group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while substitution may result in a derivative with a different functional group.

Scientific Research Applications

7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonyl fluoride-containing molecules. Examples include:

  • 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
  • 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamides

Uniqueness

7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEQTDNSUWTBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.